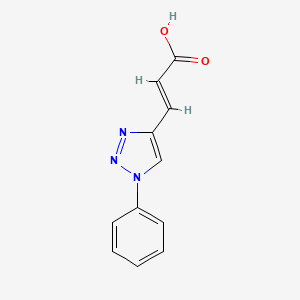

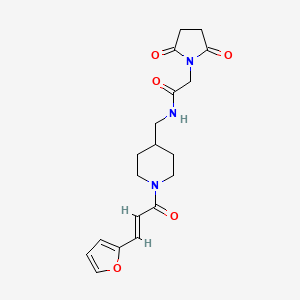

![molecular formula C22H18N4O2 B2734497 N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide CAS No. 440330-40-5](/img/structure/B2734497.png)

N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide” is a compound that has been studied for its potential inhibitory activity against cholinesterases (ChEs) . ChEs play a crucial role in nerve impulse transmission at the cholinergic synapses, and their inhibition has been recognized as a key factor in the treatment of Alzheimer’s disease (AD), Parkinson’s disease, senile dementia, myasthenia gravis, and ataxia .

Synthesis Analysis

The synthesis of such compounds often involves the diazotisation and subsequent cyclisation of 2-aminobenzamides via stable diazonium salts . This transformation is compatible with a wide range of aryl functional groups and amide-substituents .Molecular Structure Analysis

The molecular structure of “N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide” is likely to be complex due to the presence of multiple functional groups. The presence of different substituents on the benzyl moiety can significantly affect the compound’s activity .Chemical Reactions Analysis

The chemical reactions involving “N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide” are likely to be complex and varied. For instance, these compounds can undergo nickel-catalysed denitrogenative insertion reactions, with alkenes, alkynes, and allenes .Applications De Recherche Scientifique

Antiviral Activity

A study developed novel benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 strain of the influenza A virus. These compounds were synthesized through a series of reactions involving benzoyl isothiocyanate and were characterized by various spectroscopic methods. Among the synthesized compounds, eight showed notable antiviral activities against avian influenza, highlighting their potential as therapeutic agents in combating flu viruses (Hebishy et al., 2020).

Polymer Science

In polymer science, benzamide derivatives have been employed in the synthesis of well-defined aromatic polyamides with low polydispersities. This research explored the polycondensation of methyl 4-octylaminobenzoate, demonstrating a method to obtain highly pure polyamides, which could have implications for the development of new materials with specific mechanical and thermal properties (Yokozawa et al., 2005).

Material Chemistry

A study focused on the synthesis of hexahydro-s-triazine derivatives as acid-sensitive compounds for creating acid-degradable epoxy resins. These resins showed high thermal and mechanical properties, comparable to commercial alternatives, with the added benefit of controlled degradability under strong acid stimuli. This research points to potential applications in developing recyclable materials and environmentally friendly disposal methods (You et al., 2017).

Antimicrobial and Antitumor Agents

Another area of research has been the synthesis of fused 1,2,4-triazines with potential antimicrobial and antitumor properties. These compounds were prepared through reactions involving thiosemicarbazide and characterized for their biological activities. Some synthesized derivatives showed promising results in primary in vitro screenings for both antimicrobial and antitumor activities, suggesting their potential in medical and pharmaceutical applications (El-Moneim et al., 2015).

Orientations Futures

Future research on “N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide” could focus on further elucidating its mechanism of action, optimizing its synthesis, and evaluating its potential as a therapeutic agent for neurological disorders like AD . Additionally, studies could explore the effects of different substituents on the benzyl moiety to enhance its activity .

Propriétés

IUPAC Name |

N-benzyl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2/c27-21(23-14-16-6-2-1-3-7-16)18-12-10-17(11-13-18)15-26-22(28)19-8-4-5-9-20(19)24-25-26/h1-13H,14-15H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYDXBPEMFLKMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2734415.png)

![2-methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2734417.png)

![2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-6-methoxyphenol](/img/structure/B2734421.png)

![11-Methyl-8-(2-methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2734423.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-propan-2-yl-1,3-thiazole-5-carboxylic acid](/img/structure/B2734424.png)

![3-fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2734426.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2734429.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2734434.png)

![N-(2,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2734437.png)